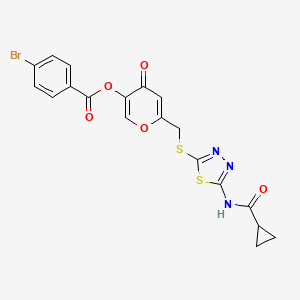

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate

Description

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNGNQHDPZTZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Compounds containing thiadiazole moieties are known for their broad-spectrum antimicrobial properties. Preliminary studies suggest that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of similar structures have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties :

- The compound's ability to interfere with cellular processes makes it a candidate for anticancer research. Studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific metabolic pathways . The pyran ring may also contribute to cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | , |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of nitric oxide synthase |

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various thiadiazole derivatives, the compound was tested against multiple strains of bacteria. Results indicated that it exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This positions the compound as a promising candidate for further development into therapeutic agents.

Case Study: Anticancer Mechanisms

Research focused on the mechanism of action of similar compounds revealed that they could inhibit key enzymes involved in cancer metabolism. The findings suggest that this compound may engage with these enzymes, leading to reduced proliferation of cancer cells .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis focuses on structural analogs, physicochemical properties, and bioactivity. Key findings are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: Unlike quaternary ammonium surfactants (e.g., BAC-C12), the target compound lacks a charged headgroup, reducing surfactant-like behavior. This is reflected in the absence of critical micelle concentration (CMC) data, contrasting with BAC-C12’s CMC range of 0.4–8.3 mM .

Physicochemical Properties :

- The bromobenzoate group increases lipophilicity (estimated LogP ~3.5) compared to simpler benzoates (LogP ~2.0). This may enhance membrane permeability but reduce aqueous solubility.

Bioactivity Insights :

- While BAC-C12 exhibits surfactant-driven antimicrobial activity, the target compound’s bioactivity (if any) likely stems from target-specific interactions (e.g., enzyme inhibition) rather than membrane disruption.

- Thiazole derivatives in PF 43(1) show antiviral activity via protease inhibition, suggesting that the target compound’s thiadiazole-pyran system could be optimized for similar targets .

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.35 g/mol. The structure includes a pyran ring fused with a thiadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and pyran structures. For instance, derivatives similar to the compound have demonstrated significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhi

A study reported that certain synthesized derivatives exhibited minimum inhibitory concentrations (MIC) in the range of against these pathogens, indicating strong antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiadiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. Thiadiazole derivatives have been reported to act as inhibitors of:

- Acetylcholinesterase : Important for treating Alzheimer's disease.

- Urease : Relevant for managing urinary tract infections.

For example, a related compound demonstrated an IC50 value of against acetylcholinesterase, showcasing its potential as a therapeutic agent .

Study on Antimicrobial Efficacy

A comprehensive study synthesized various thiadiazole-pyran derivatives and tested their antimicrobial efficacy using disk diffusion methods. Results indicated that the most potent derivatives had zones of inhibition exceeding against Staphylococcus aureus .

Anticancer Screening

In another study focused on anticancer activity, compounds were tested against several cancer cell lines. The results indicated that the tested compounds significantly reduced cell viability at concentrations as low as , with some derivatives showing selectivity towards cancer cells over normal cells .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical intermediates?

The compound can be synthesized via sequential coupling reactions. For example:

- Step 1: Cyclopropanecarboxamide is introduced to the 1,3,4-thiadiazole core via carbodiimide-mediated coupling (e.g., EDC or DCC) under inert conditions .

- Step 2: Thiol-ether formation between the thiadiazole-thiol group and a methylene-linked pyran moiety, often using base catalysis (e.g., K₂CO₃/DMF) .

- Step 3: Esterification of the pyran-4-one with 4-bromobenzoic acid using DCC/DMAP in anhydrous dichloromethane . Key intermediates include the thiadiazole-thiol derivative and the activated 4-bromobenzoyl chloride.

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation?

- 1H/13C NMR: Assign peaks for the cyclopropane (δ ~1.0–1.5 ppm), thiadiazole (δ ~7.5–8.5 ppm), and pyran-4-one (δ ~6.0–6.5 ppm) .

- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

- X-ray crystallography: Resolve ambiguities in stereochemistry or bond lengths, particularly for the thiadiazole-pyran junction .

Advanced Research Questions

Q. How can reaction yields be improved for the thiol-ether coupling step?

Low yields in thiol-ether formation often arise from oxidation of the thiol group or steric hindrance. Strategies include:

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts)?

Discrepancies may stem from dynamic effects (e.g., tautomerism in the pyran-4-one ring) or solvent interactions. Mitigation involves:

- Variable-temperature NMR: Probe tautomeric equilibria by observing peak coalescence at elevated temperatures .

- DFT calculations: Compare experimental NMR shifts with computed values for different conformers .

- 2D-COSY/NOESY: Identify through-space correlations between the cyclopropane and thiadiazole moieties .

Q. How does the 4-bromobenzoate group influence biological activity?

The bromine atom enhances lipophilicity and may participate in halogen bonding with target proteins. To assess this:

Q. What strategies stabilize the pyran-4-one ring under acidic/basic conditions?

The pyran-4-one is prone to ring-opening at extreme pH. Stabilization methods include:

- Buffered reaction media: Use pH 6–8 phosphate buffers during derivatization .

- Protecting groups: Temporarily protect the 4-oxo group as a ketal during harsh reactions .

- Lyophilization: Store the compound as a lyophilized powder to minimize hydrolysis .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.